tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate: This compound is characterized by the presence of a diazo group, which imparts unique reactivity, making it a valuable building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with diazoacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive diazo group .
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The diazo group can participate in [3+2] cycloaddition reactions with dipolarophiles to form small-ring spirocycles.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the diazo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically carried out in the presence of dipolarophiles such as alkenes or alkynes under mild conditions.
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Cycloaddition Reactions: Formation of spirocyclic compounds.
Substitution Reactions: Formation of substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules, including spirocyclic compounds.
Medicinal Chemistry:
Material Science: Investigated for its potential use in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate primarily involves the reactivity of the diazo group. The diazo group can undergo various reactions, including cycloadditions and substitutions, leading to the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: Another azetidine derivative used as a building block in organic synthesis.
Tert-butyl 3-(cyanomethylidene)azetidine-1-carboxylate: Similar structure with a cyano group instead of a diazo group.
Uniqueness: Tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate is unique due to the presence of the diazo group, which imparts distinct reactivity and allows for the formation of diverse chemical structures through cycloaddition and substitution reactions.
Eigenschaften
CAS-Nummer |
2680539-70-0 |
---|---|
Molekularformel |
C10H15N3O3 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)13-5-7(6-13)8(14)4-12-11/h4,7H,5-6H2,1-3H3 |
InChI-Schlüssel |
IUXBTHCHOPZGDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)C=[N+]=[N-] |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.